![molecular formula C20H17N3O2 B4722681 N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide](/img/structure/B4722681.png)
N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide
Vue d'ensemble
Description
N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide, also known as MBI-3253, is a small molecule drug that has been developed for the treatment of type 2 diabetes mellitus. This drug has shown promising results in preclinical studies, and it is currently undergoing clinical trials to evaluate its efficacy and safety in humans.
Mécanisme D'action
N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide binds to and activates PPARδ, which regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity. Additionally, N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide has been shown to reduce inflammation and improve mitochondrial function, which may contribute to its beneficial effects on glucose homeostasis.
Biochemical and Physiological Effects:
N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation in preclinical models of type 2 diabetes mellitus. These effects are mediated by the activation of PPARδ, which regulates the expression of genes involved in glucose and lipid metabolism. N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide also improves mitochondrial function, which may contribute to its beneficial effects on glucose homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide is its specificity for PPARδ, which reduces the risk of off-target effects. Additionally, N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide has been shown to be well-tolerated in preclinical studies, which suggests that it may have a favorable safety profile in humans. One limitation of N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the research and development of N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide. One direction is to evaluate its efficacy and safety in clinical trials in humans. Another direction is to investigate its potential as a combination therapy with other drugs for the treatment of type 2 diabetes mellitus. Additionally, further studies are needed to elucidate the long-term effects of N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide on glucose homeostasis and to identify potential biomarkers for patient selection and monitoring. Finally, the development of more potent and selective PPARδ agonists may lead to the discovery of new drugs for the treatment of type 2 diabetes mellitus.
Applications De Recherche Scientifique
N-{4-[(2-methylbenzoyl)amino]phenyl}isonicotinamide has been extensively studied in preclinical models of type 2 diabetes mellitus. It has been shown to improve glucose homeostasis, increase insulin sensitivity, and reduce inflammation. These effects are mediated by the activation of the nuclear receptor peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in the regulation of lipid and glucose metabolism.
Propriétés
IUPAC Name |
N-[4-[(2-methylbenzoyl)amino]phenyl]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-14-4-2-3-5-18(14)20(25)23-17-8-6-16(7-9-17)22-19(24)15-10-12-21-13-11-15/h2-13H,1H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJESZTMDXORQGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.